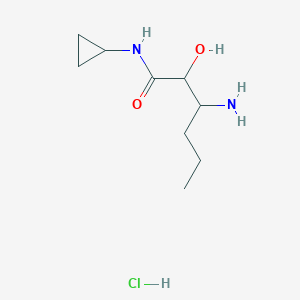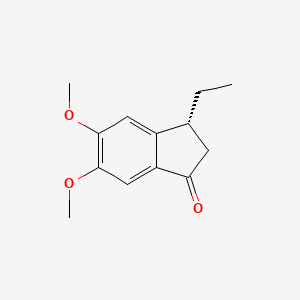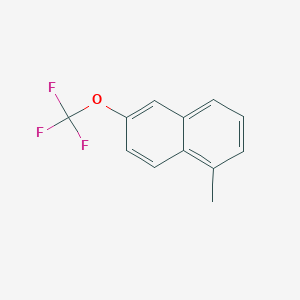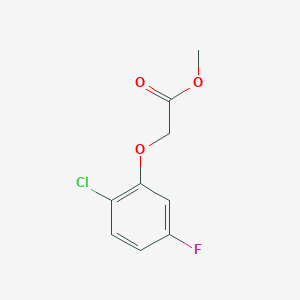
8-Bromo-4-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-fluoroquinoline is a fluorinated heterocyclic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and drug discovery .
Preparation Methods
One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative undergoes halogenation . For instance, starting with 4-chloroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The fluorination step can be carried out using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
8-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems, which are valuable in drug design.
Common reagents used in these reactions include palladium catalysts, halogenating agents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-4-fluoroquinoline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: It is used in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-fluoroquinoline and its derivatives often involves the inhibition of key enzymes. For example, in antibacterial applications, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . The molecular pathways involved include the disruption of DNA replication and repair processes .
Comparison with Similar Compounds
8-Bromo-4-fluoroquinoline can be compared with other fluorinated quinolines such as:
4-Bromo-8-fluoroquinoline: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
8-Bromo-4-chloroquinoline:
4-Bromo-7,8-difluoroquinoline: Additional fluorine atoms can enhance certain biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H5BrFN |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
8-bromo-4-fluoroquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI Key |
YEIOPHMCROVHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)







![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
